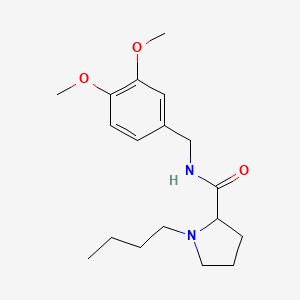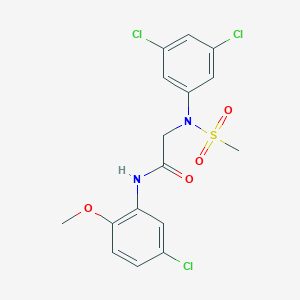
1-butyl-N-(3,4-dimethoxybenzyl)prolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-butyl-N-(3,4-dimethoxybenzyl)prolinamide, also known as BDMP, is a chemical compound that belongs to the class of prolinamide derivatives. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Applications De Recherche Scientifique
1-butyl-N-(3,4-dimethoxybenzyl)prolinamide has been explored for its potential applications in drug discovery and development. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. This compound has also shown promising results in the treatment of Parkinson's disease and Alzheimer's disease.
Mécanisme D'action
The exact mechanism of action of 1-butyl-N-(3,4-dimethoxybenzyl)prolinamide is not fully understood. However, it is believed to act on the GABAergic and glutamatergic systems in the brain, which are involved in the regulation of neuronal activity. This compound has been shown to enhance GABAergic transmission and inhibit glutamatergic transmission, leading to its anticonvulsant and analgesic effects.
Biochemical and physiological effects:
This compound has been shown to have a low toxicity profile and is well-tolerated in animal models. It has been found to have a high affinity for the sigma-1 receptor, which is involved in the regulation of calcium homeostasis and cell survival. This compound has also been shown to modulate the activity of ion channels and receptors in the brain, leading to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-butyl-N-(3,4-dimethoxybenzyl)prolinamide has several advantages for lab experiments, including its low toxicity profile, high potency, and selectivity for specific targets. However, its synthesis can be challenging and requires expertise in organic chemistry. Moreover, its pharmacokinetic properties and bioavailability need to be further investigated to determine its suitability for clinical use.
Orientations Futures
1-butyl-N-(3,4-dimethoxybenzyl)prolinamide has several potential future directions for research. It can be further explored for its applications in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. This compound can also be modified to improve its pharmacokinetic properties and bioavailability, making it a more suitable candidate for clinical use. Moreover, its potential applications in drug design and discovery can be further explored to develop novel therapeutic agents.
Méthodes De Synthèse
1-butyl-N-(3,4-dimethoxybenzyl)prolinamide can be synthesized through a multi-step process that involves the reaction of 3,4-dimethoxybenzylamine with butyraldehyde, followed by the condensation with proline and subsequent reduction. The final product is obtained through purification and isolation.
Propriétés
IUPAC Name |
1-butyl-N-[(3,4-dimethoxyphenyl)methyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-4-5-10-20-11-6-7-15(20)18(21)19-13-14-8-9-16(22-2)17(12-14)23-3/h8-9,12,15H,4-7,10-11,13H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCWIUKOIUOOSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCCC1C(=O)NCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-oxo-2-(2-thienyl)ethyl]benzamide](/img/structure/B4948905.png)
![N-[3-(dimethylamino)propyl]-4-fluorobenzenesulfonamide](/img/structure/B4948917.png)
![2,6-di-tert-butyl-4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B4948925.png)
![1,5-dimethyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4948939.png)
![N-[(3-ethyl-5-isoxazolyl)methyl]-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4948940.png)
![N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-2-fluorobenzamide](/img/structure/B4948948.png)
![11-(3-bromo-4,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4948951.png)
![dimethyl 2-[(10H-phenothiazin-10-ylcarbonyl)amino]terephthalate](/img/structure/B4948957.png)



![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B4948993.png)
![1-[4-(4-chlorophenyl)-1-hydroxy-2,5,5-trimethyl-3-oxido-2,5-dihydro-1H-imidazol-2-yl]ethanone](/img/structure/B4949013.png)
![2-chloro-4-{[{[1-(2-methoxyethyl)-4-piperidinyl]methyl}(4-pyridinylmethyl)amino]methyl}phenol](/img/structure/B4949021.png)
